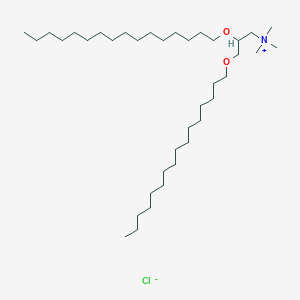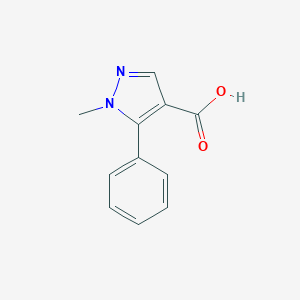
8(17),13-Labdadien-15,16-olide
Overview
Description
8(17),13-Labdadien-15,16-olide is a naturally occurring diterpenoid lactone. This compound is found in various plants, including the leaves of Eucalyptus globulus and the roots of Salvia miltiorrhiza. It has attracted significant attention due to its potential therapeutic and environmental applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 8(17),13-Labdadien-15,16-olide can be synthesized through microbial systems, such as Streptomyces species. The compound is also isolated from the rhizoma of Alpinia chinensis. The synthesis involves the use of specific catalysts and reaction conditions to achieve the desired product.
Industrial Production Methods: Industrial production of this compound typically involves the extraction from natural sources, followed by purification processes. The compound is often isolated using column chromatography techniques, including silica gel, Sephadex LH-20, and ODS column chromatography .
Chemical Reactions Analysis
Types of Reactions: 8(17),13-Labdadien-15,16-olide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
8(17),13-Labdadien-15,16-olide has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex molecules.
Biology: The compound is studied for its potential anti-inflammatory and anti-cancer properties.
Medicine: Research indicates that it may inhibit enzymes involved in the inflammatory response, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).
Industry: It is used in the formulation of various natural products and essential oils.
Mechanism of Action
The mechanism of action of 8(17),13-Labdadien-15,16-olide involves the inhibition of several enzymes involved in the inflammatory response. It binds to and inhibits the activity of proteins such as Bcl-2 and NF-κB, which are involved in tumor cell growth. This inhibition leads to reduced inflammation and potential anti-cancer effects.
Comparison with Similar Compounds
- Chinensine B
- Vitexilactone
- 12-Hydroxy-8(17),13-labdadien-16,15-olide
- Villosin
- Galanolactone
- Isocoronarin D
- Coronarin D
- Coronarin D methyl ether
- Coronarin D ethyl ether
Uniqueness: 8(17),13-Labdadien-15,16-olide is unique due to its specific molecular structure and its ability to inhibit multiple enzymes involved in inflammation and cancer pathways. This makes it a valuable compound for further research and potential therapeutic applications.
Properties
IUPAC Name |
3-[2-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethyl]-2H-furan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O2/c1-14-6-9-17-19(2,3)10-5-11-20(17,4)16(14)8-7-15-12-18(21)22-13-15/h12,16-17H,1,5-11,13H2,2-4H3/t16-,17-,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUXYUBRFOACSMM-ABSDTBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1CCC(=C)C2CCC3=CC(=O)OC3)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCCC([C@@H]1CCC(=C)[C@@H]2CCC3=CC(=O)OC3)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the presence of 8(17),13-Labdadien-15,16-olide in Phlogacanthus thyrsiflorus Nees and its potential relevance to the plant's observed bioactivity?
A1: Research indicates the presence of this compound in the dichloromethane extract of Phlogacanthus thyrsiflorus Nees flowers for the first time []. While its specific role in this plant remains unelucidated, the study highlights that the ethanolic extract of these flowers demonstrated a significant reduction in fasting serum glucose levels in a diabetic rat model []. This finding suggests potential antidiabetic properties associated with the flower extracts. Further investigation is necessary to determine if this compound contributes to this observed activity and to understand its potential mechanisms of action.
Q2: Has this compound been identified in other plant species or sources? Could this information provide insights into its potential bioactivity?
A2: Yes, this compound has been previously identified in Andrographis paniculata, a plant used in traditional Chinese medicine []. This plant is a component of the Fukeqianjin formula, a traditional remedy. While the specific activity of this compound isn't detailed within the context of this formula, understanding the potential applications and bioactivities attributed to Andrographis paniculata in traditional medicine might offer valuable insights for further research on this compound.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[1-(aminomethyl)propyl]-N,N-dimethylamine](/img/structure/B22886.png)










